Spiro[3.4]octane-5-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
spiro[3.4]octane-8-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-8(11)7-3-1-4-9(7)5-2-6-9/h7H,1-6H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMFCXHBAMTXTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(C1)CCC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Spiro 3.4 Octane 5 Carboxylic Acid and Its Core Structures
Strategies for Constructing the Spiro[3.4]octane Scaffold
The synthesis of the spiro[3.4]octane core is a key challenge, and various methodologies have been developed to achieve this. These strategies often focus on constructing one of the rings onto a pre-existing carbocycle or forming both rings in a concerted or sequential manner.
Modern synthetic chemistry has leveraged strain-release-driven reactions to access complex cyclic systems. One such approach is the scandium-catalyzed spirocyclization of bicyclo[1.1.0]butanes (BCBs) with azomethine imines to form 6,7-diazaspiro[3.4]octanes. rsc.orgrsc.org The high ring strain of BCBs provides a thermodynamic driving force for the reaction. rsc.org
The proposed mechanism involves the activation of the BCB by a Lewis acid, such as Scandium(III) triflate (Sc(OTf)₃), generating a carbanionic intermediate. rsc.org This intermediate then reacts with the electrophilic dipole of the azomethine imine. An intramolecular nucleophilic substitution follows, yielding the spiro[3.4]octane product and regenerating the catalyst. rsc.org
Another cyclization approach involves the use of a bromocation-induced cascade cyclization. For instance, a diol can be treated with pyridinium (B92312) tribromide (PyHBr₃) to initiate a cyclization cascade, first forming a cyclic enol ether which then undergoes further reaction to furnish a 1,5-dioxaspiro[3.4]octane scaffold. clockss.org
Table 1: Scandium-Catalyzed Spirocyclization of Bicyclo[1.1.0]butane (BCB)
| Reactants | Catalyst | Solvent | Temperature | Time | Product | Yield |
| Pyrazole amide-substituted BCB (1a), C,N-cyclic azomethine imine (2a) | Sc(OTf)₃ (10 mol%) | Dichloroethane | Room Temp. | 12 h | 6,7-diazaspiro[3.4]octane (3a) | 78% nih.gov |
| BCB (1a), Azomethine imine (2a) | Zn(OTf)₂ | THF | Room Temp. | 12 h | 6,7-diazaspiro[3.4]octane (3a) | Good nih.gov |
The [2+2]-cycloaddition is a powerful tool for the construction of four-membered rings. The Staudinger cycloaddition, involving the reaction of a ketene (B1206846) with an alkene, provides a direct route to cyclobutanones, which are key intermediates for spiro[3.4]octane systems. lookchem.com For example, a ketene derived from 3-diazochroman-4-one via a Wolff rearrangement can react with an alkene in the presence of a Rh(II) catalyst to produce a 6-oxa-spiro[3.4]octan-1-one derivative. lookchem.com This cycloaddition proceeds with a high degree of regio- and stereoselectivity. lookchem.com
Photochemical [2+2] cycloadditions are also employed. An intramolecular photocycloaddition of a dioxenone-alkene system has been used as a key step in synthesizing complex molecules containing bicyclic moieties. nih.gov A subsequent de Mayo process (a retro-aldol reaction) on the resulting cyclobutane-containing photoproduct can lead to the formation of spiro[3.4]octane structures. nih.gov
Alkylative cyclization involves the formation of a key carbon-carbon bond through an alkylation reaction, followed by a ring-closing step. A recently developed method is the copper-catalyzed borylative cyclization of aliphatic alkynes. rsc.org This strategy allows for the construction of structurally diverse spiro-methylenecyclobutanes, including spiro[3.4]octane derivatives, with high regioselectivity. rsc.org
A more traditional approach involves intramolecular SN2 alkylation. researchgate.net In this method, a cyclopentane (B165970) or cyclobutane (B1203170) precursor bearing a suitable leaving group and a nucleophile is treated with a base to induce cyclization, forming the second ring of the spiro system. For example, the synthesis of cediranib (B1683797) involves the alkylation of a phenol (B47542) with 1-(3-chloropropyl)pyrrolidine, which proceeds through the formation of a reactive azetidinium ion intermediate, 4-azoniaspiro[3.4]octane. nih.gov
Annulation, the formation of a ring onto a pre-existing molecule, is a versatile strategy for synthesizing spirocycles. For the synthesis of 2-azaspiro[3.4]octane, three different annulation routes have been successfully developed. rsc.org One approach involves the annulation of the cyclopentane ring, while the other two focus on the annulation of the four-membered azetidine (B1206935) ring. rsc.org These methods utilize readily available starting materials and conventional chemical transformations. rsc.org
Transition-metal-catalyzed C-H activation has also emerged as a powerful tool for initiating spiroannulation reactions. researchgate.net These reactions offer high efficiency and atom economy for creating spirocyclic compounds. researchgate.net For instance, rhodium(III)-catalyzed redox-neutral spiroannulation can be used to access spiro-heterocyclic scaffolds under mild conditions. researchgate.net
Table 2: Annulation Strategies for Spiro[3.4]octane Analogs
| Starting Materials | Key Reaction | Product Type | Reference |
| Isatin-derived N-tert-butylsulfonyl ketimines, allenoates | Organocatalytic [2+2] annulation | Spiro azetidine-oxindoles | researchgate.net |
| 3-(1H-indol-3-yl)-N-alkoxypropanamide | NBS-induced intramolecular annulation | Fused- and spirocyclic indolines | rsc.org |
| β,γ-Unsaturated α-ketoesters, α-arylidene pyrazolinones | Organocatalyzed tandem Michael–aldol annulation | Bi-spirocyclic pyrazolone (B3327878) and oxindole (B195798) compounds | rsc.org |
Targeted Introduction of the Carboxylic Acid Moiety
Once the spiro[3.4]octane scaffold is constructed, the next critical step is the regioselective introduction of the carboxylic acid functional group.
Direct carboxylation of the spiro[3.4]octane ring can be challenging. A common strategy involves the synthesis of a precursor that can be readily converted to the carboxylic acid. One documented approach involves the synthesis of isomeric spiro[3.4]-6-octanone-2-carboxylic acids. sci-hub.se This synthesis starts with the oxymercuration-demercuration of a spirocyclic precursor containing a double bond, followed by dichromate oxidation and decarboxylation to yield a mixture of isomeric keto acids. sci-hub.se Although this example places the carboxyl group at the 2-position and the keto group at the 6-position, the principle of functionalizing the ring and then manipulating the substituent is key.
In a different system aimed at producing 2,5-dioxaspiro[3.4]octane building blocks, a key intermediate ester was subjected to alkaline hydrolysis to yield a lithium carboxylate in 93% yield. nuph.edu.ua This demonstrates a high-yielding conversion of an ester to a carboxylate salt on a spirocyclic core. nuph.edu.ua The subsequent acidification to obtain the free carboxylic acid, however, proved challenging in this specific case due to the molecule's instability. nuph.edu.ua
Another potential route could involve the oxidation of a corresponding alcohol. For example, the Dzhemilev reaction has been used to synthesize spiro[3.4]octan-6-ol from methylenecyclobutane (B73084) via a cycloalumination reaction. colab.ws This alcohol could, in principle, be oxidized to the corresponding carboxylic acid using standard oxidation protocols.
Stereoselective Synthesis of Spiro[3.4]octane-5-carboxylic acid and Chiral Analogs
The biological activity of spirocyclic compounds is often dependent on their stereochemistry. Consequently, the development of methods for the stereoselective synthesis of chiral spiro[3.4]octane derivatives is a primary focus of synthetic research. These strategies include asymmetric routes using chiral auxiliaries or catalysts, diastereoselective transformations, optical resolution, and biocatalytic approaches.
Asymmetric Synthetic Routes
Asymmetric synthesis provides a direct pathway to enantiomerically enriched spirocyclic compounds from achiral or prochiral starting materials. This is frequently achieved by employing either chiral auxiliaries or chiral catalysts.
Chiral auxiliaries are enantiopure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the key transformation, the auxiliary is removed, yielding the chiral product. A powerful example is the use of N-tert-butanesulfinyl imines. libretexts.org The bulky tert-butanesulfinyl group effectively shields one face of the imine, leading to highly diastereoselective nucleophilic additions. libretexts.orgwhiterose.ac.uk Subsequent removal of the sulfinyl group reveals the chiral amine, a versatile precursor for more complex spirocyclic structures. This strategy has been successfully applied to the synthesis of various nitrogen-containing spirocycles. libretexts.org Similarly, chiral bicyclic lactams have been used as auxiliaries to control SNAr reactions, leading to the enantioselective synthesis of spirooxindoles. researchgate.netnih.gov
Alternatively, asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of a chiral product. This approach is often more atom-economical. Synergistic catalysis, which combines organocatalysis with transition-metal catalysis, has emerged as a powerful tool for synthesizing optically pure spirocycles. hkust.edu.hk For instance, chiral aminocatalysis, often employing prolinol-derived catalysts, can be used in concert with palladium catalysis to construct chiral spiroisoxazolones with high diastereoselectivity and enantioselectivity (up to >20:1 dr and 99% ee). google.com
Diastereoselective Transformations in Spiro[3.4]octane Synthesis
When a molecule contains multiple stereocenters, controlling their relative configuration (diastereoselectivity) is essential. In spirocycle synthesis, diastereoselectivity can be achieved during the formation of the spirocyclic core or in subsequent functionalization steps.
The inherent strain and defined geometry of spirocyclic systems can be exploited to achieve high levels of diastereocontrol. For example, a scandium-catalyzed spirocyclization of bicyclo[1.1.0]butanes with azomethine imines was developed to produce 6,7-diazaspiro[3.4]octanes. uni-konstanz.deCurrent time information in Bangalore, IN. The diastereomeric ratio of the product was found to be dependent on the catalyst and reaction conditions. uni-konstanz.deCurrent time information in Bangalore, IN.
High diastereoselectivity is also observed in hydrogenation reactions. The reduction of an exocyclic double bond in certain spirocyclic pyrrolidones has been shown to proceed with excellent diastereoselectivity, establishing a new stereocenter with a defined relationship to the existing spiro center. rsc.org Furthermore, cascade reactions can exhibit high diastereocontrol; a bromocation-induced cascade cyclization to form a 1,5-dioxaspiro[3.4]octane system proceeded with a high degree of diastereoselectivity. rsc.org
Optical Resolution Techniques for Spiro[3.4]octane Precursors
Optical resolution is a classical yet powerful technique for separating a racemic mixture into its individual enantiomers. nih.gov This method typically involves the reaction of a racemate with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by methods such as fractional crystallization or chromatography. nih.gov
A highly relevant and practical example is the resolution of racemic 8-amino-6-benzyl-6-azaspiro[3.4]octane, a key precursor for a potent antibacterial agent. hkust.edu.hkrsc.org In a scalable process, the racemic amine was treated with the chiral resolving agent D-tartaric acid in ethanol. hkust.edu.hk The diastereomeric salt formed with the (S)-amine proved to be less soluble and selectively precipitated from the solution. hkust.edu.hk This fractional crystallization yielded the (S)-amine·1.5 D-tartaric acid salt with a diastereomeric excess (de) of over 98%. hkust.edu.hk The desired (S)-amine was then liberated from the salt by treatment with a base, providing the enantiomerically pure precursor with an enantiomeric excess (ee) greater than 98%. hkust.edu.hkrsc.org This method highlights a viable pathway for obtaining enantiopure spiro[3.4]octane building blocks on a large scale. hkust.edu.hk
Another approach involves derivatization with a chiral auxiliary followed by chromatographic separation. For instance, spirocyclic keto esters have been reacted with Ellman's sulfinamide, and the resulting stable diastereomeric adducts were efficiently separated by HPLC.
Enzymatic or Microbial Approaches in Chiral Spiro[3.4]octane Synthesis
Biocatalysis, using either isolated enzymes or whole microbial cells, has emerged as a green and highly selective method for producing chiral compounds. These reactions are performed under mild conditions and often provide exceptional levels of stereocontrol.
Transaminases have been successfully employed in the asymmetric synthesis of chiral spirocyclic amines. In the development of muscarinic M4 agonists, a biocatalytic route using transaminases was established to produce key chiral spirocyclic diamine building blocks, which were crucial for the synthesis of the final drug candidates. This enzymatic approach was favored over a racemic route followed by chiral separation, as it avoided material loss and was more sustainable for potential scale-up.
Microbial reductions of prochiral ketones are also a powerful tool. A practical, large-scale synthesis of a chiral 8-amino-6-azaspiro[3.4]octane intermediate was achieved via the enantioselective microbial reduction of the corresponding diketone, 6-benzyl-5,8-dioxo-6-azaspiro[3.4]octane. hkust.edu.hkrsc.org Screening of various microorganisms identified a strain of Ascomycota that could reduce the ketone to the desired (S)-alcohol with an enantiomeric excess greater than 96%. rsc.org This biocatalytic method was presented as a more efficient alternative to the classical optical resolution for large-scale manufacturing. hkust.edu.hk
Multi-enzyme cascades further expand the utility of biocatalysis. A one-pot reaction combining a chloroperoxidase, an oxidase, and an alcohol dehydrogenase was developed to convert hydroxy-functionalized furans into optically pure spirolactone building blocks, demonstrating a fully biocatalytic pathway to complex chiral spirocycles. hkust.edu.hk
Scalable Synthetic Protocols for this compound Production
The transition of a synthetic route from laboratory-scale research to industrial production requires protocols that are robust, cost-effective, and scalable. For this compound and its derivatives, several methodologies have been developed with scalability in mind.
Research into the synthesis of a key intermediate for the antibacterial agent DV-7751 explicitly focused on developing a process suitable for large-scale manufacturing. hkust.edu.hkrsc.org The study compared an optical resolution route using D-tartaric acid with an enantioselective microbial reduction, both of which are amenable to producing large quantities of the required chiral (S)-8-amino-6-azaspiro[3.4]octane. hkust.edu.hkrsc.org
Protocols have been reported for the multigram synthesis of various spiro[3.4]octane-based building blocks. In one example, a synthetic sequence for spiro-α-proline chimeras was successfully scaled up, yielding up to 68 grams of an N-Boc-protected azaspiro derivative in a single batch. Another study detailed the preparation of 2,5-dioxaspiro[3.4]octane building blocks, highlighting a robust reduction step that allowed for the preparation of a key alcohol intermediate on a 90-gram scale. tcichemicals.comgoogle.com The development of such step-economic and scalable syntheses is critical for making these valuable spirocyclic modules readily available for drug discovery programs. rsc.org These approaches often rely on conventional chemical transformations and aim to minimize chromatographic purifications, which can be a bottleneck in large-scale operations. whiterose.ac.uk
Elucidation of Reaction Mechanisms and Reactivity Profiles of Spiro 3.4 Octane 5 Carboxylic Acid
Mechanistic Investigations of Spiro[3.4]octane Core Assembly Reactions
The construction of the spiro[3.4]octane framework is a key challenge in the synthesis of this class of molecules. Various synthetic strategies have been developed, each with its own mechanistic nuances.
C-H Activation and Olefin Insertion Mechanisms
Recent advances in organic synthesis have highlighted the utility of C-H activation as a powerful tool for the construction of complex molecular architectures. In the context of spiro[3.4]octane synthesis, transition-metal-catalyzed C-H activation followed by olefin insertion has emerged as a viable strategy. These reactions often employ directing groups to achieve site-selective functionalization. acs.org For instance, a carboxylic acid group can direct a metal catalyst to a specific C-H bond, initiating a cascade of reactions that ultimately leads to the desired spirocyclic product. acs.org
A plausible mechanism involves the coordination of a transition metal, such as palladium or rhodium, to the directing group. This is followed by oxidative addition into a C-H bond of the cycloalkane precursor. Subsequent insertion of an olefin into the metal-carbon bond and reductive elimination furnishes the spiro[3.4]octane core. The efficiency and regioselectivity of this process are highly dependent on the nature of the catalyst, ligands, and reaction conditions. d-nb.info
A copper-catalyzed borylative cyclization of aliphatic alkynes has been developed for the synthesis of borylated methylenecyclobutanes, which can serve as precursors to spiro[3.4]octane derivatives. nih.gov The proposed mechanism involves the borylcupration of the alkyne, followed by an intramolecular nucleophilic attack of the resulting vinylcopper species onto an adjacent electrophile to form the four-membered ring. nih.gov
Stereochemical Outcomes of Bond-Forming Reactions
The stereochemistry of the spiro[3.4]octane core is often a critical determinant of the biological activity of its derivatives. Therefore, controlling the stereochemical outcome of the bond-forming reactions is of paramount importance. In many synthetic routes, the stereochemistry is established during the key cyclization step.
For instance, in [2+2] cycloaddition reactions, the stereochemistry of the resulting cyclobutane (B1203170) ring is influenced by the stereochemistry of the starting materials and the reaction conditions. lookchem.com The use of chiral auxiliaries or catalysts can induce facial selectivity in the cycloaddition, leading to the preferential formation of one enantiomer or diastereomer. The stereochemical outcome of Staudinger-type reactions to form spiro-fused β-lactams can be influenced by the electronic effects of substituents on the ketene (B1206846) intermediates. researchgate.net
The reduction of exocyclic double bonds in enamide intermediates can proceed with high diastereoselectivity, providing a means to control the stereochemistry at one of the stereocenters in the spiro[3.4]octane system. researchgate.net Furthermore, the stereochemistry of spirocyclic compounds can be elucidated using techniques such as Nuclear Overhauser Effect (NOE) spectroscopy, which provides information about the spatial proximity of different protons in the molecule. mdpi.com
Reactivity of the Carboxylic Acid Functional Group
The carboxylic acid moiety in Spiro[3.4]octane-5-carboxylic acid is a versatile functional group that can undergo a variety of transformations, allowing for the synthesis of a diverse range of derivatives.
Esterification Mechanisms of this compound
Esterification of this compound can be achieved through several methods, with the Fischer esterification being a common approach. evitachem.comchemrxiv.org This acid-catalyzed reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. masterorganicchemistry.comlibretexts.org The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com Subsequent proton transfers and elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.com The reaction is an equilibrium process, and the use of excess alcohol can drive the reaction towards the product side. masterorganicchemistry.comlibretexts.org
Alternatively, esterification can be carried out under basic conditions by first converting the carboxylic acid to its carboxylate salt, which then acts as a nucleophile in a reaction with an alkyl halide. libretexts.org This method is particularly useful for the synthesis of esters from sterically hindered carboxylic acids.
DFT calculations have suggested that acid-catalyzed esterification may proceed through a two-step mechanism involving the formation of a highly reactive acylium ion as a key intermediate. researchgate.net
Decarboxylation Pathways of this compound
Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential reaction pathway for this compound, particularly under certain conditions. evitachem.com While simple carboxylic acids are generally stable to decarboxylation, the presence of specific structural features can facilitate this process. For instance, β-keto acids readily undergo decarboxylation upon heating through a cyclic transition state. masterorganicchemistry.com
The decarboxylation of this compound itself is not a facile process under normal conditions. However, derivatives of this compound may be more prone to decarboxylation. For example, if a carbonyl group is introduced at the β-position to the carboxylic acid, the resulting β-keto acid would be expected to decarboxylate readily. masterorganicchemistry.com Halodecarboxylation reactions, where a carboxylic acid is converted to an organic halide with the loss of carbon dioxide, provide another pathway for the removal of the carboxyl group. acs.org
Nucleophilic Acyl Substitution Reactions
The carboxylic acid group of this compound can undergo nucleophilic acyl substitution reactions to form a variety of acyl derivatives. evitachem.com These reactions generally proceed through a tetrahedral intermediate formed by the addition of a nucleophile to the carbonyl carbon. khanacademy.orgmasterorganicchemistry.com The subsequent elimination of a leaving group, typically water or a derivative thereof, regenerates the carbonyl group and yields the substitution product. khanacademy.orgmasterorganicchemistry.com
To enhance the reactivity of the carboxylic acid towards nucleophilic attack, it is often converted into a more reactive derivative, such as an acid chloride or an anhydride. libretexts.org For example, treatment with thionyl chloride (SOCl₂) can convert the carboxylic acid into the corresponding acid chloride. libretexts.org This highly electrophilic species can then react with a wide range of nucleophiles, including alcohols, amines, and carbanions, to afford esters, amides, and ketones, respectively.
The use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), can also facilitate nucleophilic acyl substitution reactions by activating the carboxylic acid towards nucleophilic attack. libretexts.org
Ring Strain and Rearrangement Mechanisms in Spiro[3.4]octane Systems
The spiro[3.4]octane framework is characterized by considerable ring strain, a consequence of the fusion of a four-membered and a five-membered ring at a single spirocyclic carbon. This strain significantly influences the molecule's stability and reactivity, making it susceptible to reactions that can alleviate this energetic burden.
Thermally and Chemically Induced Ring-Opening Reactions
The inherent ring strain in spiro[3.4]octane systems makes them prime candidates for ring-opening reactions under both thermal and chemical induction. These reactions provide a pathway to relieve strain and form more stable, less constrained structures. While specific studies on this compound are not extensively documented, the principles can be extrapolated from related spirocyclic compounds. For instance, the four-membered oxetane (B1205548) ring in some spirocyclic systems is known to undergo ring-opening reactions, highlighting the influence of ring strain. researchgate.net
Thermally Induced Reactions: Thermal activation can provide the necessary energy to overcome the activation barrier for the cleavage of the strained C-C bonds in the cyclobutane ring of the spiro[3.4]octane system. This process would likely lead to the formation of various rearranged products, although specific pathways for the carboxylic acid derivative are not detailed in the available literature.
Chemically Induced Reactions: Acid-catalyzed rearrangements are a common feature of strained cyclic systems. For example, studies on spiro[3.4]octan-5-ol derivatives have demonstrated that treatment with acid can induce rearrangements. It is plausible that this compound could undergo similar acid-catalyzed ring-opening or rearrangement reactions, potentially involving the carboxylic acid group in the reaction mechanism. The presence of a carboxylic acid moiety could also enable base-catalyzed reactions, such as deuterium (B1214612) exchange at adjacent positions, as observed in related spiro[3.4]octanone-2-carboxylic acids. sci-hub.se
A summary of expected reactivity based on related compounds is presented below:
| Reaction Type | Inducing Agent | Expected Outcome (Inferred) | Reference |
| Acid-Catalyzed Rearrangement | Strong Acid | Ring expansion or rearrangement | |
| Base-Catalyzed Exchange | Base (e.g., NaOD) | Deuterium incorporation at α-carbons | sci-hub.se |
| Thermally Induced Rearrangement | Heat | Formation of various rearranged products | - |
Intramolecular Rearrangements
Intramolecular rearrangements in spiro[3.4]octane systems are another consequence of their inherent ring strain. These reactions can lead to the formation of new carbocyclic or heterocyclic frameworks.
One notable example in a related system is the Meinwald oxirane rearrangement observed in a substituted 8-oxadispiro[2.0.3.1]octane, which leads to the formation of a spiro[3.3]heptane derivative. nih.gov This type of rearrangement, involving the expansion of a smaller ring, suggests that the cyclobutane ring in this compound could potentially undergo expansion to a cyclopentane (B165970) ring under suitable conditions, leading to a bicyclo[3.3.0]octane system. Such rearrangements have been observed in the acid-catalyzed treatment of spiro[3.4]octan-5-ols, yielding hexahydropentalenes (bicyclo[3.3.0]octenes). researchgate.net
The specific influence of the carboxylic acid group at the 5-position on the regioselectivity and mechanism of such rearrangements would be a key area for further investigation. The electronic nature of the substituent on the spirocyclic core can significantly direct the course of these intramolecular transformations.
Conformational Analysis and Stereochemical Characterization of Spiro 3.4 Octane 5 Carboxylic Acid
Conformational Dynamics of the Spiro[3.4]octane Ring System
The spiro[3.4]octane framework, which consists of a cyclobutane (B1203170) ring and a cyclopentane (B165970) ring sharing a single carbon atom, exhibits distinct conformational properties due to the inherent ring strain and steric interactions between the two rings.
Chirality and Stereoisomerism in Spiro[3.4]octane-5-carboxylic acid
The spiro center in spiro[3.4]octane derivatives can be a source of chirality, even in the absence of traditional stereogenic centers. This leads to the possibility of enantiomers and diastereomers in substituted systems.
Enantiomeric Purity and Control
This compound possesses a chiral center at the spiro carbon, making it a chiral molecule that can exist as a pair of enantiomers. The synthesis of enantiomerically pure spiro[3.4]octane derivatives is a significant challenge in organic chemistry. Various asymmetric synthesis strategies have been developed to control the stereochemistry at the spiro center. researchgate.netacs.org For instance, enantioselective synthesis of spirocyclic isoxazolones has been achieved using a Conia-ene type reaction, with the potential for high enantiomeric purity. acs.org The absolute configuration of the enantiomers is crucial as it often dictates their biological activity and interaction with other chiral molecules.
Diastereomeric Relationships in Substituted Systems
When additional stereocenters are present in substituted spiro[3.4]octane systems, diastereomeric relationships arise. For example, in spiro[3.4]-6-octanone-2-carboxylic acids, the cis- and trans-isomers exhibit different acidities due to the spatial arrangement of the ketone group relative to the carboxylic acid. The formation of diastereomers can be influenced by the reaction conditions and the nature of the substituents. The separation and characterization of these diastereomers are essential for understanding the structure-activity relationships of these compounds. nih.gov In some cases, the diastereoselectivity of reactions can be controlled to favor the formation of a specific diastereomer. acs.org
Computational Approaches to Conformational Landscape Exploration
Computational methods play a crucial role in understanding the complex conformational landscape of spiro[3.4]octane derivatives. researchgate.net Techniques such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are used to calculate the energies of different conformations and to identify the most stable structures. researchgate.net These calculations can provide valuable insights into the ring puckering, barriers to interconversion, and the influence of substituents on the conformational preferences. researchgate.netnih.gov For instance, computational studies on cyclooctene (B146475) isomers, which share some structural similarities, have demonstrated the utility of these methods in distinguishing between different isomers and their conformations. researchgate.net Computational models can also predict properties like enthalpy of formation and dipole moments, which can be compared with experimental data. atlantis-press.com Recent advancements in computational chemistry have enabled the evaluation of conformer ensembles and their corresponding entropies for a large number of small molecules, providing a deeper understanding of their flexibility. chemrxiv.org
Molecular Mechanics (MM) and Quantum Chemical (QM) Calculations
While specific molecular mechanics (MM) and quantum chemical (QM) calculation data for this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on its parent hydrocarbon, spiro[3.4]octane, and its positional isomer, spiro[3.4]octane-2-carboxylic acid.
The spiro[3.4]octane core, consisting of a cyclobutane ring fused to a cyclopentane ring at a single carbon atom, imposes significant conformational rigidity. Computational studies on spiro[3.4]octane have determined its relative stability among other C8H14 isomers. For instance, Density Functional Theory (DFT) calculations have been employed to compare the energies of various bicyclic and spirocyclic C8H14 isomers, providing a foundational understanding of the strain and energetics of the spiro[3.4]octane system.
Research on spiro[3.4]octane-2-carboxylic acid has shed light on the transmission of electronic effects through the rigid spirocyclic framework, a phenomenon known as conformational transmission. sci-hub.se This suggests that the stereochemistry of substituents on one ring can influence the reactivity and properties of functional groups on the other. Such effects are a direct consequence of the fixed spatial arrangement of the atoms in the spirocyclic system.
Table 1: Representative Calculated Properties of Related Spiro[3.4]octane Derivatives
| Compound | Method | Calculated Property | Value | Reference |
| Spiro[3.4]octane | DFT | Relative Energy (kcal/mol) | 20.44 | atlantis-press.com |
| Spiro[3.4]octane-2-carboxylic acid | Experimental | pKa | Varies with isomer | sci-hub.se |
Note: The data presented is for related compounds and serves to illustrate the types of parameters determined through computational and experimental studies. Specific values for this compound would require dedicated computational analysis.
Prediction of Preferred Conformations (e.g., Helical or Turn Structures for Peptidomimetics)
When incorporated into a peptide chain, the spiro[3.4]octane framework can act as a proline surrogate, restricting the backbone dihedral angles (phi, ψ) to a specific region of the Ramachandran plot. This restriction can force the peptide to adopt a well-defined secondary structure. For example, spiro-bicyclic systems have been successfully designed to act as type II β-turn mimetics. acs.org
The position of the carboxylic acid and the point of attachment to the peptide backbone on the spiro[3.4]octane ring system would be critical in determining the type of secondary structure induced. By analogy with other spirocyclic amino acids, it can be hypothesized that different stereoisomers of this compound could be used to stabilize either helical or turn conformations. thieme-connect.comacs.org
Table 2: Potential Secondary Structure Induction by Spirocyclic Scaffolds
| Spirocyclic Scaffold Type | Potential Induced Secondary Structure | Rationale |
| Spiro-proline mimics | β-turn, Polyproline II helix | Constrains backbone dihedral angles similar to proline. chemrxiv.org |
| Spiro-bicyclic lactams | β-turn | Rigid structure pre-organizes the peptide backbone into a turn conformation. acs.org |
| Spiro[3.4]octane-based amino acids | Helical or Turn Structures | The rigid core restricts conformational freedom, directing the peptide backbone into specific folds. |
The design of peptidomimetics incorporating this compound would necessitate detailed conformational analysis using molecular modeling techniques. These studies would help in predicting the most stable conformations of the resulting peptides and in designing molecules with desired three-dimensional structures for specific biological applications.
Advanced Derivatization and Applications in Chemical Synthesis of Spiro 3.4 Octane 5 Carboxylic Acid Analogs
Functionalization of the Carboxylic Acid Moiety
The carboxylic acid group is one of the most versatile functional groups in organic synthesis, readily undergoing transformations to produce a variety of derivatives.
The conversion of Spiro[3.4]octane-5-carboxylic acid into its corresponding esters and amides is a fundamental step in creating analogs with modified polarity, solubility, and biological activity.
Esterification: Esters are commonly synthesized by reacting the carboxylic acid with an alcohol under acidic conditions, a process known as Fischer esterification. britannica.com This reversible reaction can be driven to completion by using an excess of the alcohol or by removing water as it is formed. libretexts.org For more sensitive substrates or milder conditions, other methods can be employed. For instance, treatment of the carboxylic acid with diazomethane (B1218177) provides a high-yielding route to the methyl ester, a method demonstrated in the synthesis of methyl trans-spiro[3.4]-6-octanone-2-carboxylate from its corresponding acid. sci-hub.se Alternatively, coupling agents or conversion to a more reactive acid chloride can facilitate ester formation. britannica.comyoutube.com
Amidation: Amide bond formation is a cornerstone of peptide synthesis and medicinal chemistry. nih.gov Direct reaction of this compound with an amine is generally inefficient and requires high temperatures. nih.gov More practical approaches involve the activation of the carboxylic acid. This can be achieved by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with a primary or secondary amine to form the desired amide. britannica.com Another common strategy is the use of peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitate amide bond formation under mild conditions. A facile method for synthesizing primary and secondary amides involves the direct amidation of esters with sodium amidoboranes at room temperature, offering a catalyst-free and chemoselective option. nih.gov
| Derivative | Method | Typical Reagents | Key Features |
|---|---|---|---|
| Ester | Fischer Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Reversible; requires heat. britannica.comlibretexts.org |
| Ester | Alkylation | Diazomethane (CH₂N₂) | High yield for methyl esters; hazardous reagent. sci-hub.se |
| Amide | Via Acid Chloride | 1. SOCl₂ or (COCl)₂ 2. Amine (R'R''NH) | Highly reactive intermediate; broad scope. britannica.com |
| Amide | Peptide Coupling | Amine (R'R''NH), Coupling Agent (e.g., DCC, EDC) | Mild conditions; widely used in complex synthesis. |
| Amide | From Ester | Sodium Amidoboranes (NaNHRBH₃) | Room temperature, catalyst-free. nih.gov |
Beyond ester and amide formation, the carboxylic acid group of this compound can undergo other important transformations, such as reduction and decarboxylation.
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, (Spiro[3.4]octan-5-yl)methanol. This transformation introduces a hydroxyl group, which can serve as a handle for further functionalization, such as etherification or oxidation. Strong reducing agents are required for this conversion. Lithium aluminum hydride (LiAlH₄) is highly effective for this purpose, typically used in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. researchgate.net Borane (BH₃), often used as a complex with THF (BH₃·THF), is another powerful reagent that chemoselectively reduces carboxylic acids in the presence of other reducible functional groups like esters.
Decarboxylation: Decarboxylation involves the removal of the carboxyl group as carbon dioxide (CO₂), replacing it with a hydrogen atom to yield the parent spiro[3.4]octane. rsc.org While simple alkanoic acids are generally resistant to decarboxylation, the reaction can be promoted under specific conditions, often involving radical mechanisms. This transformation is a key step in certain synthetic strategies where the carboxylic acid is used as a temporary activating or directing group. nih.gov
Introduction of Diverse Functional Groups on the Spiro[3.4]octane Scaffold
Modifying the hydrocarbon skeleton of the spiro[3.4]octane ring system allows for the exploration of chemical space and the fine-tuning of molecular properties.
Introducing halogens or alkyl groups onto the spiro[3.4]octane scaffold can significantly alter its lipophilicity and electronic properties.
Halogenation: The direct halogenation of the saturated spiro[3.4]octane framework typically proceeds via a free-radical mechanism, initiated by UV light or heat. This method often leads to a mixture of products with poor regioselectivity, making it less suitable for targeted synthesis. A more controlled approach involves the functionalization of unsaturated derivatives. For example, methods have been developed for the halogenation of unsaturated amides to synthesize halogenated spiro-oxazoline derivatives through an electrophilic addition/intramolecular cyclization cascade. researchgate.net While not a direct functionalization of the parent acid, this illustrates a strategy for incorporating halogens into related spirocyclic systems.
Alkylation: Similar to halogenation, direct C-H alkylation of the saturated spiro-hydrocarbon is challenging. Synthetic strategies often rely on the introduction of a functional group that can direct or facilitate alkylation. For instance, if one were to start from an analog such as Spiro[3.4]octan-5-one, the positions alpha to the carbonyl group could be readily alkylated via enolate chemistry.
Replacing one or more carbon atoms of the spiro[3.4]octane scaffold with heteroatoms like oxygen, nitrogen, or sulfur can dramatically influence the molecule's properties, including solubility and metabolic stability. researchgate.net These heteroatomic spirocycles are often considered bioisosteres of their carbocyclic counterparts. rsc.org
The synthesis of such analogs typically involves building the spirocyclic system from precursors that already contain the heteroatom, rather than a direct substitution on the pre-formed spiro[3.4]octane skeleton. For example, synthetic routes to access 2-oxa-6-azaspiro[3.4]octane and 6-benzyl-2,6-diazaspiro[3.4]octane have been developed as substitutes for morpholine (B109124) and piperazine (B1678402) in drug discovery. researchgate.net These syntheses often employ cycloaddition reactions or ring-closing metathesis to construct the spirocyclic core. researchgate.net The development of novel strained spiro heterocycles is a highly active area of research aimed at improving drug design. researchgate.net
This compound as a Building Block in Complex Molecular Architectures
The rigid, three-dimensional nature of the spiro[3.4]octane scaffold makes it an attractive building block for the construction of larger, more complex molecules. bldpharm.com The defined spatial orientation of substituents on the spirocyclic core can enhance binding affinity and selectivity for biological targets. researchgate.net
This compound serves as an ideal starting point for this purpose. The carboxylic acid provides a reliable point of attachment, allowing the spirocyclic motif to be incorporated into larger structures using standard reactions like amide or ester bond formation. The introduction of spirocyclic scaffolds into drug candidates has been shown to improve key physicochemical properties, including increasing the fraction of sp³-hybridized carbons (Fsp³), which often correlates with higher clinical success rates. bldpharm.com The use of carboxylic acids as coupling partners is a powerful strategy in modern synthesis, enabling a modular approach to accessing complex molecular architectures. nih.gov By leveraging the unique geometry of the spiro[3.4]octane core and the synthetic versatility of the carboxylic acid handle, chemists can design and synthesize novel compounds with tailored properties for a range of applications.
Construction of Spiro-Fused Heterocycles
The synthesis of spiro-fused heterocycles from this compound analogs represents a key strategy for expanding chemical diversity and accessing novel bioactive molecules. The spiro[3.4]octane core serves as a rigid anchor, from which various heterocyclic ring systems can be elaborated. These synthetic transformations often leverage the carboxylic acid functionality for the introduction of key reactive handles, enabling a range of cyclization reactions.
One notable approach involves the conversion of the carboxylic acid to a key intermediate that can undergo multicomponent reactions to form complex heterocyclic systems. For instance, the synthesis of novel spiro[dihydropyridine-oxindole] derivatives has been achieved through a three-component reaction involving isatin, an arylamine, and a cyclic 1,3-dione, although not directly starting from this compound, this methodology showcases a potential pathway for its derivatives. beilstein-journals.orgnuph.edu.ua The reaction proceeds via an initial aldol-type condensation followed by cyclization, demonstrating the utility of multicomponent strategies in rapidly assembling complex spiro-fused architectures.
Another strategy involves the derivatization of the spiro[3.4]octane core to introduce functionalities amenable to intramolecular cyclization. For example, the synthesis of 2,5-Dioxaspiro[3.4]octane building blocks, which are structural analogs, has been accomplished via a ring-closing metathesis (RCM) strategy. researchgate.netnih.gov This approach highlights the potential for converting this compound into derivatives suitable for RCM, leading to the formation of spiro-fused oxygen-containing heterocycles.
Furthermore, the construction of spiro heterocyclic steroids has been extensively reviewed, showcasing a variety of synthetic methodologies that could be adapted for this compound derivatives. lifechemicals.com These methods include 1,3-dipolar cycloadditions, Pictet-Spengler reactions, and various condensation reactions to form a range of five- and six-membered heterocyclic rings fused at the spiro center.
| Starting Material Analog | Reaction Type | Resulting Heterocycle | Reference |
| Isatin and other cyclic ketones | Multicomponent Reaction | Spiro[dihydropyridine-oxindole] | beilstein-journals.org |
| Vinyl oxetanol | Ring-Closing Metathesis | 2,5-Dioxaspiro[3.4]octane | researchgate.netnih.gov |
| Steroidal ketones | Various cyclizations | Spiro-pyrrolidines, -oxadiazolines, -thiazolidinones | lifechemicals.com |
Design of Conformationally Constrained Scaffolds
The inherent rigidity of the spiro[3.4]octane framework makes its derivatives ideal candidates for the design of conformationally constrained scaffolds. researchgate.netnih.gov By restricting the rotational freedom of appended functional groups, these scaffolds can pre-organize a molecule into a bioactive conformation, potentially leading to enhanced potency and selectivity for a biological target.
The introduction of amino acid functionalities onto the spiro[3.4]octane core is a particularly effective strategy for creating constrained building blocks for peptidomimetics and other bioactive molecules. These spirocyclic amino acids can serve as proline surrogates, introducing a significant conformational bias into a peptide chain. The synthesis of such constrained amino acids often involves the derivatization of the carboxylic acid group of a spiro[3.4]octane precursor.
For example, conformationally restricted amino acids have been successfully used in the design of drugs like the anticoagulant Ximelagatran and the ACE inhibitor Zabicipril, where the rigid scaffold contributes to the molecule's efficacy. researchgate.net While not directly derived from this compound, these examples underscore the potential of using such constrained building blocks in drug design.
The development of libraries of rigid and conformationally restricted α-amino acids, including those with spiro[3.3]heptane scaffolds, provides a blueprint for the design of similar libraries based on the spiro[3.4]octane core. nih.gov These libraries are valuable resources for screening against various biological targets to identify novel lead compounds.
| Scaffold Type | Key Feature | Application | Reference |
| Spirocyclic Amino Acids | Proline surrogates, conformational rigidity | Peptidomimetics, Drug Design | researchgate.net |
| Spiro[3.3]heptane-based Amino Acids | Rigid α-amino acid analogs | Peptide models, Glutamate receptor ligands | nih.gov |
| General Spirocyclic Scaffolds | Increased Fsp3 character, 3D-dimensionality | Approved Drugs (e.g., Spirapril) | nih.gov |
Integration into Peptidomimetic Frameworks
Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability. The integration of this compound-derived amino acids into peptide sequences is a promising strategy for creating novel peptidomimetics. researchgate.net The spirocyclic core can replace a natural amino acid, thereby introducing a rigid turn or bend in the peptide backbone, which can mimic the secondary structure of a native peptide. nih.gov
The synthesis of these spirocyclic amino acid building blocks is a critical first step. This can be achieved by converting the carboxylic acid of this compound into an amino group through a Curtius or Hofmann rearrangement, followed by protection of the amino and carboxylic acid functionalities for peptide synthesis.
Once synthesized, these conformationally restricted amino acids can be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis methodologies. The resulting peptidomimetics can then be evaluated for their ability to mimic or antagonize the activity of the parent peptide. The conformational constraints imposed by the spirocyclic scaffold can lead to peptidomimetics with increased receptor affinity and selectivity. spirochem.comnih.govnih.gov
| Peptidomimetic Strategy | Advantage | Potential Application | Reference |
| Replacement of natural amino acids with spirocyclic analogs | Increased conformational rigidity, enhanced metabolic stability | Mimicking β-turns and other secondary structures | nih.gov |
| Incorporation of constrained δ-amino acids | Introduction of novel backbone geometries | Development of foldamers and unique peptide architectures | nih.gov |
| Use of spirocyclic scaffolds as proline surrogates | Induction of specific peptide conformations | Design of enzyme inhibitors and receptor ligands | researchgate.net |
Development of Novel Molecular Probes and Ligands
The unique three-dimensional structure of this compound analogs makes them attractive scaffolds for the development of novel molecular probes and ligands for various biological targets. newcastle.edu.auepa.govresearchgate.net The carboxylic acid group can be readily functionalized to attach fluorophores, affinity tags, or other reporter groups, enabling the creation of tools for studying biological processes.
For instance, fluorescently labeled derivatives of this compound could be synthesized to serve as probes for specific enzymes or receptors. The spirocyclic core can provide a rigid framework that minimizes non-specific binding and enhances the sensitivity and selectivity of the probe. The synthesis of such probes would involve coupling a suitable fluorophore to the carboxylic acid or to an amino group introduced on the spirocyclic scaffold.
Furthermore, the spiro[3.4]octane core can be elaborated with various pharmacophoric groups to design ligands with high affinity for specific receptors, such as G-protein coupled receptors (GPCRs). The rigid nature of the scaffold allows for the precise positioning of these groups in three-dimensional space, which is crucial for achieving high-affinity binding. The design and synthesis of such ligands can be guided by computational modeling and structure-activity relationship (SAR) studies.
| Application | Design Principle | Example Approach | Reference |
| Fluorescent Probes | Rigid scaffold to minimize non-specific binding and orient a fluorophore | Coupling of a fluorophore to the carboxylic acid functionality | |
| Receptor Ligands | Precise spatial arrangement of pharmacophoric groups | Elaboration of the spiro[3.4]octane core with functional groups targeting a specific receptor binding pocket | spirochem.comnewcastle.edu.auresearchgate.net |
| Enzyme Inhibitors | Mimicking the transition state or binding to an allosteric site | Design of spirocyclic analogs of known enzyme substrates or inhibitors | researchgate.net |
Theoretical and Computational Chemistry Studies on Spiro 3.4 Octane 5 Carboxylic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic characteristics of a molecule. For Spiro[3.4]octane-5-carboxylic acid, these studies can predict its three-dimensional shape, the distribution of electrons, and its likely behavior in chemical reactions.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by calculating the molecule's electronic energy and minimizing it with respect to the atomic coordinates. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311G(d,p), to solve the quantum mechanical equations. nih.gov
For this compound, the spirocyclic core, which fuses a cyclobutane (B1203170) and a cyclopentane (B165970) ring, imposes significant conformational rigidity. DFT calculations would reveal the precise bond lengths, bond angles, and dihedral angles of the lowest energy conformer. The spiro-carbon atom, shared between the two rings, creates a unique and strained geometry that distinguishes it from non-spirocyclic alkanes. The carboxylic acid substituent on the five-membered ring introduces polarity and the potential for intermolecular interactions.
Energy profile calculations using DFT can map the potential energy surface of the molecule, identifying transition states and reaction pathways. For instance, the rotation of the carboxylic acid group or puckering of the rings can be modeled to understand the energy barriers associated with these conformational changes. This information is critical for predicting the molecule's dynamic behavior and stability.
Table 1: Representative Geometrical Parameters for Spiroalkane Systems (Illustrative) This table presents typical, non-specific data for spiroalkane systems to illustrate the output of DFT calculations, as direct experimental or calculated data for this compound is not publicly available.
| Parameter | Typical Value (Cyclobutane Ring) | Typical Value (Cyclopentane Ring) |
|---|---|---|
| C-C Bond Length | ~1.55 Å | ~1.54 Å |
| C-H Bond Length | ~1.09 Å | ~1.10 Å |
| C-C-C Bond Angle | ~88-90° | ~102-106° |
Frontier Molecular Orbital (FMO) theory is used to predict the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. nih.gov
A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more polarizable and reactive. For this compound, the FMO analysis would likely show that the electron density in the HOMO is concentrated around the carboxylic acid group, particularly the oxygen atoms, making it a potential site for electrophilic attack. The LUMO would likely be distributed across the C=O bond and the spirocyclic framework, indicating where a nucleophilic attack might occur.
Table 2: Illustrative FMO Analysis Data This table provides hypothetical but chemically reasonable values for this compound to demonstrate the principles of FMO analysis.
| Parameter | Energy (eV) | Implication |
|---|---|---|
| HOMO Energy | -7.2 eV | Represents electron-donating capability (nucleophilicity) |
| LUMO Energy | +1.5 eV | Represents electron-accepting capability (electrophilicity) |
Molecular Dynamics Simulations for Conformational Sampling
While DFT is excellent for finding a molecule's lowest energy state, Molecular Dynamics (MD) simulations are used to explore its conformational flexibility and behavior over time in a simulated environment (e.g., in a solvent like water). MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, vibrates, and changes its shape.
For this compound, MD simulations could be used to sample the different puckered conformations of the cyclobutane and cyclopentane rings and the rotational states of the carboxylic acid group. This provides a more realistic picture of the molecule's behavior in solution than a static, gas-phase DFT calculation. The rigidity of the spirocyclic scaffold would likely limit the accessible conformations compared to more flexible acyclic or monocyclic compounds. These simulations are crucial for understanding how the molecule might adapt its shape to fit into a binding site of a biological target.
Docking Studies for Ligand-Target Interactions (Theoretical Binding Modes)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. mdpi.com This method is widely used in drug discovery to screen virtual libraries of compounds against a known protein target and to understand the molecular basis of their interaction. acs.org
Spirocyclic scaffolds are of great interest in medicinal chemistry because their rigid, three-dimensional structures can present functional groups in well-defined orientations, potentially leading to high-affinity and selective binding to protein targets. mdpi.comresearchgate.net For this compound, docking studies would involve placing the molecule into the active site of a target protein and using a scoring function to estimate the binding affinity.
The carboxylic acid group is a key feature for such interactions, as it can act as a hydrogen bond donor and acceptor. Docking simulations could reveal potential hydrogen bonds between the carboxylate's oxygen atoms and amino acid residues (e.g., Arginine, Lysine, Serine) in a protein's active site. The non-polar spiroalkane framework would likely engage in hydrophobic or van der Waals interactions with non-polar residues (e.g., Leucine, Valine, Phenylalanine). These theoretical binding modes provide hypotheses that can be tested experimentally. mdpi.com
Table 3: Hypothetical Docking Interaction Summary for this compound This table illustrates the type of results obtained from a molecular docking study, showing potential interactions with hypothetical amino acid residues in a protein active site.
| Functional Group of Ligand | Type of Interaction | Potential Interacting Residue (Receptor) |
|---|---|---|
| Carboxylic Acid (-COOH) | Hydrogen Bond (Donor/Acceptor) | Arg, His, Ser |
| Spiro[3.4]octane Core | Hydrophobic / van der Waals | Leu, Val, Ile, Phe |
| Cyclopentane Ring | van der Waals | Ala, Pro |
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For Spiro[3.4]octane-5-carboxylic acid, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its atomic connectivity and spatial arrangement.
High-Resolution ¹H and ¹³C NMR for Structural Assignment
High-resolution ¹H and ¹³C NMR spectroscopy are fundamental for the initial structural verification of this compound. The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms, their multiplicity revealing the number of adjacent protons, and the integration indicating the relative number of protons. The ¹³C NMR spectrum, typically proton-decoupled, shows a single peak for each unique carbon atom, offering a direct count of the carbon environments in the molecule.
The spirocyclic nature of the molecule, with its cyclobutane (B1203170) and cyclopentane (B165970) rings fused at a single carbon, results in a complex and often overlapping set of signals for the methylene (B1212753) protons. The proton attached to the carbon bearing the carboxylic acid group (C5) is expected to appear at a characteristic downfield shift due to the deshielding effect of the carboxyl group. While specific experimental data for this compound is not extensively published, data from structurally similar compounds, such as spiro[3.4]octane-2-carboxylic acid, can provide expected chemical shift ranges. sci-hub.se
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H5 | 2.80 - 3.20 | m |
| Cyclobutane CH₂ | 1.80 - 2.50 | m |
| Cyclopentane CH₂ | 1.50 - 2.20 | m |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | 175 - 180 |
| C4 (spiro) | 45 - 55 |
| C5 | 40 - 50 |
| Cyclobutane CH₂ | 25 - 40 |
Note: The predicted values are based on the analysis of related spirocyclic structures and general NMR principles. Actual experimental values may vary.
2D NMR Techniques for Connectivity and Stereochemistry
To unambiguously assign the complex proton and carbon signals and to determine the stereochemistry of this compound, a suite of two-dimensional NMR experiments is employed. researchgate.netsdsu.eduwikipedia.orgyoutube.com
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings within the molecule. sdsu.eduyoutube.com Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. This is crucial for tracing the connectivity of the protons within the cyclobutane and cyclopentane rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC is a heteronuclear correlation technique that maps protons directly to their attached carbons (¹H-¹³C one-bond correlations). researchgate.netsdsu.eduwikipedia.org Each cross-peak in the HSQC spectrum corresponds to a C-H bond, allowing for the definitive assignment of carbon signals based on their attached, and often more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). researchgate.netsdsu.eduwikipedia.org HMBC is particularly powerful for identifying quaternary carbons, such as the spiro-carbon (C4) and the carbonyl carbon of the carboxylic acid, by observing correlations from nearby protons. For instance, protons on carbons adjacent to the spiro-center would show a correlation to the C4 signal.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the stereochemistry of the molecule. researchgate.net This technique identifies protons that are close to each other in space, regardless of whether they are bonded. For this compound, which can exist as stereoisomers, NOESY can be used to determine the relative configuration by observing through-space interactions between protons on the two different rings.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental formula. nuph.edu.uabeilstein-journals.org For this compound (C₉H₁₄O₂), the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the assigned molecular formula. This technique is crucial for distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental compositions).
Table 3: Theoretical Exact Mass of this compound
| Molecular Formula | Adduct | Theoretical m/z |
|---|---|---|
| C₉H₁₄O₂ | [M+H]⁺ | 155.1067 |
| C₉H₁₄O₂ | [M+Na]⁺ | 177.0886 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. csic.esnih.govresearchgate.net The fragmentation pattern provides a "fingerprint" of the molecule and offers valuable insights into its structure. For this compound, characteristic fragmentation pathways would be expected:
Loss of the carboxylic acid group: A common fragmentation for carboxylic acids is the loss of the -COOH group (45 Da) or the loss of water (18 Da) from the protonated molecule.
Ring cleavage: The spirocyclic system can undergo characteristic ring-opening and cleavage reactions. The fragmentation would likely involve the cleavage of the cyclobutane and cyclopentane rings, leading to a series of smaller carbocation fragments.
Analysis of these fragmentation pathways is essential for the structural confirmation of the spirocyclic core and the position of the carboxylic acid substituent.
Chiroptical Spectroscopy for Absolute Configuration Determination
This compound is a chiral molecule due to the spiro-center, and therefore can exist as a pair of enantiomers. Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful methods for determining the absolute configuration of chiral molecules in solution. mdpi.comdtu.dkencyclopedia.pubresearchgate.netresearchgate.net
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. acs.org It is an invaluable tool for determining the absolute configuration and studying the conformational properties of enantiomerically pure compounds. Spirocyclic compounds, due to their rigid geometry, are excellent candidates for chiroptical studies.
While specific CD spectral data for this compound is not extensively documented in publicly available literature, the principles of its application can be understood from studies on analogous spiro systems. For instance, the absolute configurations of spiro compounds like γ- and β-rubromycin have been successfully determined by comparing their experimental CD spectra with quantum chemical calculations. researchgate.net Similarly, the stereochemistry of highly polar brominated spiroisoxazolines isolated from marine sponges was assigned based on the sign and magnitude of their Cotton effects in the CD spectrum. nih.gov
For this compound, which possesses a chiral spirocenter, each enantiomer would be expected to produce a CD spectrum that is a mirror image of the other. The spectrum would be characterized by Cotton effects, which are positive or negative bands corresponding to the electronic transitions of the molecule's chromophores, primarily the carboxylic acid group in this case. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), would be essential to correlate the observed Cotton effects with a specific absolute configuration (R or S) at the spiroatom.
In addition to electronic CD, Vibrational Circular Dichroism (VCD), which measures the differential absorption of circularly polarized infrared light, could also be employed for enantiomeric assignment and conformational analysis of related spirocyclic structures.
X-ray Crystallography for Solid-State Structural Analysis
A single-crystal X-ray structure analysis of this compound would unambiguously confirm its molecular structure and provide key insights into the geometry of its spirocyclic framework. Although a specific crystal structure for the title compound is not available, analysis of closely related spiro[3.4]octane and cyclobutane-containing spirocyclic derivatives from the literature allows for a detailed prediction of its solid-state characteristics. iucr.orgnih.gov
The spirocyclic nature of the compound dictates a generally perpendicular orientation of the cyclobutane and cyclopentane rings relative to each other. Studies on other cyclobutane-containing spirocycles reveal that the four-membered ring is typically puckered to relieve ring strain. arkat-usa.org The cyclopentane ring is expected to adopt an envelope or twist conformation. iucr.org For example, in the crystal structure of a derivative, trans-8-benzoyl-1,1,3,3-tetramethyl-7-trifluoromethyl-5-thiaspiro[3.4]octan-2-one, the thiophene (B33073) ring (a five-membered ring) adopts an envelope conformation. iucr.org
The analysis of N-Boc-CbBI, a spiro compound containing a fused cyclobutane ring, revealed key structural details originating from the strained ring system. nih.gov The bond lengths within the cyclobutane ring of spiro compounds are often elongated compared to a simple alkane, a feature also observed in other highly substituted cyclobutanes. iucr.orgresearchgate.net
Below is a table of representative crystallographic data for a related cyclobutane-containing spiro compound, illustrating the type of structural information obtained from an X-ray analysis.
Interactive Table: Representative Crystallographic Data for a Spirocyclobutane Ring System
This table presents typical bond lengths and angles for a cyclobutane ring within a spirocyclic framework, based on published data for related structures. iucr.orgresearchgate.net
| Parameter | Atom 1 | Atom 2 | Value (Å or °) |
| Bond Length | C1 | C2 | 1.551 Å |
| Bond Length | C2 | C3 | 1.572 Å |
| Bond Length | C3 | C4 | 1.576 Å |
| Bond Length | C4 | C1 | 1.552 Å |
| Bond Angle | C4-C1-C2 | 88.5° | |
| Bond Angle | C1-C2-C3 | 87.9° | |
| Bond Angle | C2-C3-C4 | 87.9° | |
| Bond Angle | C3-C4-C1 | 88.4° |
This detailed structural information is crucial for understanding the molecule's physical and chemical properties and for rational drug design, where precise knowledge of a molecule's shape is paramount for predicting its interaction with biological targets. nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Spiro[3.4]octane-5-carboxylic acid derivatives, and what critical factors influence reaction yields?
- Methodology : Synthesis typically involves multi-step processes, such as cyclization of amino acid precursors followed by functional group protection (e.g., tert-butoxycarbonyl (Boc) using Boc₂O under basic conditions). Key factors include solvent choice (e.g., dichloromethane or THF), reaction temperature (0–25°C), and catalyst selection (e.g., triethylamine for Boc protection) .
- Example : Cyclization of 5-azaspiro[3.4]octane precursors with oxalic acid yields oxalate salts, requiring precise pH control to avoid decomposition .
Q. How is the stereochemical integrity of this compound derivatives maintained during synthesis?
- Methodology : Chiral resolution techniques (e.g., chiral HPLC) or asymmetric catalysis (e.g., using (R)- or (S)-BINOL ligands) are employed. For example, (4R)-configured derivatives are synthesized via enantioselective cyclization, confirmed by [α]D measurements and X-ray crystallography .
Q. What analytical techniques are essential for characterizing this compound derivatives?
- Methodology :
- NMR : Assigns spirocyclic connectivity and confirms stereochemistry (e.g., ¹H/¹³C NMR for ring junction protons and carbons) .
- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for C₁₃H₂₁NO₃ derivatives) .
- X-ray Diffraction : Resolves absolute configuration, as seen in oxalate salt structures .
Advanced Research Questions
Q. How do structural modifications (e.g., Boc protection or oxo-group substitution) impact the biological activity of this compound derivatives?
- Methodology : Comparative bioactivity assays (e.g., MIC for antimicrobial activity) show Boc-protected derivatives exhibit enhanced stability but reduced cytotoxicity compared to free amines. For example, Boc-protected analogs show IC₅₀ values >50 µM in cancer cell lines, while oxo-derivatives display anti-inflammatory effects via TNF-α inhibition .
- Data Contradiction : Some studies report conflicting cytotoxicity results due to variations in cell permeability or metabolic stability .
Q. What strategies resolve contradictions in reported binding affinities of this compound derivatives for neurological targets?
- Methodology :
- Molecular Docking : Identifies binding poses to receptors (e.g., NMDA or GABAₐ) using software like AutoDock Vina.
- SPR/BLI Assays : Quantifies real-time binding kinetics (e.g., KD values for Boc-protected derivatives range from 10–100 nM) .
- In Vivo Validation : Rodent models assess pharmacokinetic-pharmacodynamic (PK-PD) discrepancies caused by blood-brain barrier penetration .
Q. How do spirocyclic ring strain and electronic effects influence reactivity in cross-coupling reactions?
- Methodology : DFT calculations (e.g., Gaussian 16) reveal increased ring strain in Spiro[3.4]octane derivatives (~15 kcal/mol) compared to non-spiro analogs, favoring nucleophilic substitution at the 5-carboxylic acid position. Experimental validation via Suzuki-Miyaura coupling shows 60–80% yields with Pd(PPh₃)₄ catalysts .
Q. What are the challenges in scaling up this compound synthesis, and how can they be mitigated?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
